4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol
Overview
Description
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol is a fluorinated alcohol compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol typically involves the fluorination of hexan-1-ol derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as aldehydes or primary alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluorohexanoic acid, while reduction could produce hexafluorohexanol.
Scientific Research Applications
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.
Medicine: It is investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with high thermal stability.
Mechanism of Action
The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients to target sites.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane
- 1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxy-butane
Uniqueness
Compared to similar compounds, 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexan-1-ol stands out due to its higher degree of fluorination, which imparts greater chemical stability and reactivity. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O/c8-4(2-1-3-17,6(11,12)13)5(9,10)7(14,15)16/h17H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNVWOCZLNZDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379357 | |
Record name | 3(Perfluoro-2-butyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-96-8 | |
Record name | 3(Perfluoro-2-butyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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